molecular formula C12H16O3 B6354660 2-Isopropoxy-benzoic acid ethyl ester CAS No. 1330133-79-3

2-Isopropoxy-benzoic acid ethyl ester

Cat. No.: B6354660
CAS No.: 1330133-79-3
M. Wt: 208.25 g/mol
InChI Key: SFXZXBLZLJGFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Isopropoxy-benzoic acid ethyl ester, 97%” is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol. It is a type of ester, which are common moieties in pharmaceutical compounds . This compound is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

Esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . They can also be formed by deprotonating a carboxylic acid to form a carboxylate and then reacting it with a primary alkyl halide using an SN2 reaction . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of certain compounds .


Molecular Structure Analysis

The molecular structure of “this compound, 97%” is based on its molecular formula C12H16O3. The structure of esters involves a carbonyl group adjacent to an ether group .


Chemical Reactions Analysis

Esters, including “this compound, 97%”, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters . Furthermore, esters can be reduced to form alcohols or aldehydes depending on the reducing agent .

Mechanism of Action

Target of Action

It is known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the organic groups participating in the reaction .

Mode of Action

In the context of the SM cross-coupling reaction, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 2-Isopropoxy-benzoic acid ethyl ester are primarily related to the SM cross-coupling reaction . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The compound’s role in these pathways is to serve as a reagent, contributing to the formation of new bonds .

Pharmacokinetics

Its use in the sm cross-coupling reaction suggests that it has a relatively stable nature and is readily prepared .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reaction it is involved in. In the context of the SM cross-coupling reaction, the result is the formation of new carbon–carbon bonds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions are known to be exceptionally mild and functional group tolerant . This suggests that the compound can perform effectively under a range of conditions.

Properties

IUPAC Name

ethyl 2-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-14-12(13)10-7-5-6-8-11(10)15-9(2)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXZXBLZLJGFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.